molecular formula C16H23N3O B7586091 9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide

Cat. No.: B7586091
M. Wt: 273.37 g/mol
InChI Key: ONSNTHVGRQFXQP-UHFFFAOYSA-N
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Description

9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide, also known as DMXB-A, is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound belongs to the class of azabicyclo compounds and has been found to exhibit potent agonist activity on the α7 nicotinic acetylcholine receptor (nAChR).

Mechanism of Action

9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide binds to the α7 nAChR with high affinity and activates the receptor by causing a conformational change that opens the ion channel. This results in the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. The exact mechanism by which this compound exerts its therapeutic effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to enhance cognitive function, improve memory, and protect against neuronal damage in animal models of Alzheimer's disease and other neurodegenerative disorders. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide is its high selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may make it difficult to achieve sustained activation of the receptor in vivo.

Future Directions

There are several future directions for the study of 9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide. One area of interest is the development of more potent and selective agonists of the α7 nAChR, which may have even greater therapeutic potential. Another area of interest is the investigation of the role of the α7 nAChR in various disease states, such as schizophrenia, depression, and chronic pain. Finally, the development of novel drug delivery systems that can provide sustained activation of the α7 nAChR may overcome the limitations of this compound and other currently available agonists.

Synthesis Methods

9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 1,5-cyclooctadiene with 4-methylphenyl isocyanate to form the intermediate compound, 9-methyl-3-(4-methylphenyl)-3-azabicyclo[4.2.1]non-6-ene. This intermediate compound is then reacted with chloroacetyl chloride to form the final product, this compound.

Scientific Research Applications

9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent agonist activity on the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to have a wide range of therapeutic effects, including cognitive enhancement, neuroprotection, and anti-inflammatory effects.

Properties

IUPAC Name

9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-12-3-5-13(6-4-12)17-16(20)19-10-9-14-7-8-15(11-19)18(14)2/h3-6,14-15H,7-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSNTHVGRQFXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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